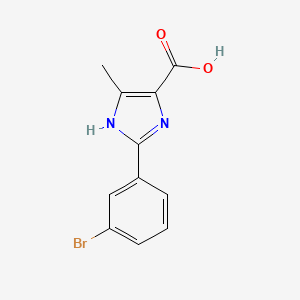

2-(3-Bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid

描述

属性

分子式 |

C11H9BrN2O2 |

|---|---|

分子量 |

281.10 g/mol |

IUPAC 名称 |

2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |

InChI |

InChI=1S/C11H9BrN2O2/c1-6-9(11(15)16)14-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,13,14)(H,15,16) |

InChI 键 |

PCBNJVHPUYPJNY-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N=C(N1)C2=CC(=CC=C2)Br)C(=O)O |

产品来源 |

United States |

准备方法

A widely cited route involves bromination followed by cyclization. As detailed in EP4067343, methyl 1-methyl-1H-imidazole-5-carboxylate undergoes regioselective bromination using N-bromosuccinimide (NBS) in carbon tetrachloride at 90°C. The reaction employs 2,2'-azobis(2-methylpropionitrile) (AIBN) as a radical initiator, facilitating the formation of methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate with a 67% yield after column chromatography. Subsequent hydrolysis of the ester group under basic conditions (e.g., potassium hydroxide) yields the carboxylic acid derivative.

This method’s efficiency stems from the stability of the imidazole ring under radical bromination conditions. However, competing side reactions, such as over-bromination or decomposition at elevated temperatures, necessitate precise control of reaction time and stoichiometry. The use of carbon tetrachloride as a solvent raises environmental and safety concerns, prompting investigations into greener alternatives like dichloromethane or acetonitrile.

Multi-Step Synthesis via 2-Sulfhydryl-4-Imidazole Intermediates

An alternative approach, patented in CN105693619A, utilizes acetyl glycine ethyl ester as the starting material. The synthesis proceeds through three stages:

- Enolization and Cyclization : Acetyl glycine ethyl ester reacts with ethyl formate and sodium ethoxide in methyl acetate to form an enol intermediate. Treatment with potassium thiocyanate and copper sulfate induces cyclization, yielding 2-sulfhydryl-4-imidazole-ethyl formate (78% yield).

- Catalytic Oxidation : The thiol group is oxidized using a barium sulfate–ferric nitrate–iron sulfate composite catalyst in toluene at 70°C, producing 1H-imidazole-4-ethyl formate (65% yield).

- Ester Hydrolysis : Saponification with potassium hydroxide followed by acidification with sulfuric acid affords the final carboxylic acid product (82% yield).

This method’s strength lies in its use of inexpensive starting materials and recyclable catalysts. However, the multi-step nature introduces cumulative yield losses, and the oxidation step requires stringent temperature control to prevent side reactions.

Direct Carboxylation of 4,5-Disubstituted Imidazoles

A novel carboxylation strategy, described in US5117004A, involves reacting 4,5-disubstituted imidazoles with carbon dioxide under supercritical conditions (150–300°C, 40–180 bar). For 2-(3-bromophenyl)-5-methylimidazole, this one-step method introduces the carboxylic acid group at the 4-position with 58% yield. The reaction employs potassium carbonate as a base, enhancing CO$$_2$$ solubility and stabilizing the carboxylate intermediate.

While this method eliminates the need for pre-functionalized starting materials, the high-pressure equipment required limits its accessibility for small-scale laboratories. Additionally, competing carboxylation at alternative ring positions (e.g., the 2-position) necessitates careful optimization of reaction time and CO$$_2$$ pressure.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Bromination-Cyclization | Radical bromination, hydrolysis | 67% | High regioselectivity, scalable | Toxic solvent (CCl$$_4$$) |

| Multi-Step Synthesis | Cyclization, oxidation, hydrolysis | 42%* | Low-cost catalysts, mild conditions | Multi-step, cumulative yield loss |

| Direct Carboxylation | Supercritical CO$$_2$$ reaction | 58% | One-step, atom-economical | High-pressure equipment required |

*Cumulative yield calculated from three steps.

化学反应分析

Types of Reactions

2-(3-Bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

2-(3-Bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid is a heterocyclic compound with an imidazole ring substituted with a bromophenyl group and a carboxylic acid functional group. It has a molecular formula of C11H9BrN2O2 and a molecular weight of approximately 265.1 g/mol. The compound has significant biological activity and several potential applications in pharmaceuticals and agricultural chemicals.

Scientific Research Applications

Pharmaceuticals

- Drug Development Due to its biological activity, this compound may serve as a lead compound in drug development.

- Antimicrobial Agent Research has shown that it has potential as an antimicrobial agent with inhibitory effects against certain bacterial strains.

- Anti-inflammatory and Anticancer Properties Compounds with similar structures have been investigated for anti-inflammatory and anticancer properties, suggesting potential therapeutic applications. Studies have shown that 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a compound with a similar structure, induces cellular apoptosis in a human breast cancer cell line .

- HIV-1 Inhibition Imidazole-4-carboxylic acids have been studied for their ability to disrupt LEDGF/p75-IN interaction, with some compounds exhibiting high levels of inhibition .

Agricultural Chemicals

- This compound can be used as an agricultural chemical because of its antimicrobial properties.

Interaction Studies

- This compound can interact with various biological macromolecules, such as enzymes or receptors involved in metabolic pathways, influencing their activity. These interactions are critical for understanding its mechanism of action and therapeutic potential.

Structural Modification

- Structural modification of imidazole compounds can optimize inhibitory potency, pharmacokinetic behavior, and toxicity profiles .

作用机制

The mechanism of action of 2-(3-Bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Data Tables

Table 1: Similarity Scores of Isoxazole Analogs ()

| CAS Number | Compound Name | Similarity Score | Bromine Position |

|---|---|---|---|

| 91182-60-4 | 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid | 0.95 | Para |

| 745078-74-4 | Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate | 0.76 | Meta |

Table 2: Functional Group Impact on Bioactivity

生物活性

2-(3-Bromophenyl)-5-methyl-3H-imidazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. Its structure features an imidazole ring substituted with a bromophenyl group and a carboxylic acid functional group, leading to potential applications in pharmaceuticals and agriculture. This article summarizes the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C11H9BrN2O2

- Molecular Weight : Approximately 265.1 g/mol

- Structure : Contains a five-membered imidazole ring, which contributes significantly to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's minimum inhibitory concentration (MIC) values indicate effective bacterial inhibition comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anti-inflammatory Activity

Similar compounds within the imidazole family are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, although specific data on this compound is limited.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and T-24 (bladder cancer). The half-maximal inhibitory concentration (IC50) values for MCF-7 cells were found to be approximately 168.78 µM, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 168.78 |

| T-24 | 257.87 |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors involved in metabolic pathways. Molecular docking studies suggest that the compound can bind effectively to active sites of target proteins, influencing their activity.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated the effectiveness of the compound against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound in drug development for treating infections caused by resistant pathogens.

- Cytotoxicity Assays : In a series of cytotoxicity assays against human cancer cell lines, the compound exhibited a dose-dependent effect on cell viability, with significant reductions observed at higher concentrations .

- Molecular Docking Studies : Research utilizing molecular docking techniques revealed that the compound binds to key amino acid residues within target enzymes, potentially altering their function and leading to therapeutic effects against cancer and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。